molecular formula C13H11F2NO3S2 B3320734 N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide CAS No. 1261269-94-6

N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide

Cat. No.: B3320734
CAS No.: 1261269-94-6
M. Wt: 331.4 g/mol
InChI Key: YSSXSOYCVGPPIL-UHFFFAOYSA-N
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Description

N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide is a chemical compound with the molecular formula C13H11F2NO3S2 and a molecular weight of 331.35800 . This compound is known for its unique structure, which includes a difluoromethyl group and a sulfonamide moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S2/c14-13(15)20(17,11-7-3-1-4-8-11)16-21(18,19)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSXSOYCVGPPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704819
Record name N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-94-6
Record name N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide involves several steps. One common method includes the reaction of a difluoromethylating agent with a suitable precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide moiety may also play a role in the compound’s overall biological effects by interacting with various cellular pathways .

Comparison with Similar Compounds

N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide
Reactant of Route 2
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N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide

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